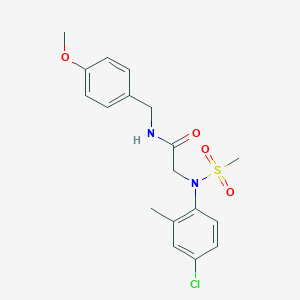
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzosulfonamide and is synthesized through a multistep process involving the reaction of benzofuran with methanesulfonyl chloride.
Mechanism of Action
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting enzymes involved in cancer cell proliferation. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to reduce the size of tumors in animal models. In addition, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have low toxicity in animal models. However, it has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can make it difficult to store for extended periods.
Future Directions
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has several potential future directions for research. It could be further studied as a ligand in the synthesis of metal complexes for catalytic applications. It could also be studied for its potential use as an anti-inflammatory agent. Additionally, it could be studied for its potential use in combination with other anti-cancer agents to improve their efficacy. Finally, it could be studied for its potential use in drug delivery systems.
Synthesis Methods
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide involves a multistep process. The first step involves the reaction of benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-benzofuranyl)methanesulfonamide. The second step involves the oxidation of N-(2-benzofuranyl)methanesulfonamide using potassium permanganate to form N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide.
Scientific Research Applications
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide has potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used in the synthesis of organic molecules with potential biological activity. Additionally, it has been studied for its potential use as an anti-cancer agent.
properties
Product Name |
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanesulfonamide |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-15(12,13)10-7-2-3-8-6(4-7)5-14-9(8)11/h2-4,10H,5H2,1H3 |
InChI Key |
KKHBHZACNYKPCW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)



![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)